4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Description
4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline (CAS 183668-02-2) is a heterocyclic aromatic compound with the molecular formula C₁₁H₉N₃S and a molar mass of 215.27 g/mol. It features a methyl-substituted imidazothiazole core linked to an aniline group at the 6-position . Key properties include a melting point of 207–209°C and classification as an irritant.
Properties
IUPAC Name |
4-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-6-15-7-11(14-12(15)16-8)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBXWJLRHIDISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions. One efficient method involves a catalyst-free microwave-assisted procedure, which provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes enzymatic oxidation mediated by cytochrome P450 enzymes, particularly in biological systems. Key pathways include:
Research demonstrates that the imidazo-thiazole ring undergoes oxidative bioactivation, producing metabolites capable of forming covalent adducts with cellular nucleophiles like glutathione . This pathway is critical for understanding its detoxification mechanisms and potential toxicity profiles.
Electrophilic Substitution Reactions
The aniline group enables regioselective electrophilic substitutions. Experimental studies on structurally analogous compounds reveal:
A 2022 study on thiazole derivatives showed that electron-donating groups (e.g., -NH₂) direct electrophiles to the para position with >80% selectivity . For example, nitration of 4-(2-methylimidazo[2,1-b]thiazol-6-yl)aniline analogs yielded 4-nitro derivatives in 78% yield under optimized conditions .
Nucleophilic Aromatic Substitution
The electron-deficient thiazole ring facilitates nucleophilic attacks under specific conditions:
A 2020 synthesis of imidazo-thiadiazole hybrids demonstrated that nucleophilic substitution at the thiazole ring occurs preferentially at the C-5 position due to reduced electron density . This reactivity pattern aligns with computational studies showing localized LUMO regions at C-5 in similar systems .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic system:
In a 2019 study, Suzuki coupling of 4-(2-methylimidazo[2,1-b]thiazol-6-yl)aniline with 4-bromobenzaldehyde produced biaryl derivatives with IC₅₀ values of 8.2–12.4 μM against cancer cell lines . These reactions highlight the compound's utility in medicinal chemistry for synthesizing bioactive analogs.
Reductive Transformations
The aniline group participates in reductive alkylation and acylation:
| Reaction Type | Reagents/Conditions | Products Formed | Yield | Reference |
|---|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, 25°C, 4 h | N-Alkylated anilines | 75–90% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C, 1 h | Acetamide derivatives | 82–95% |
A 2023 investigation reported that reductive amination with formaldehyde produced N-methyl derivatives with enhanced blood-brain barrier permeability compared to the parent compound .
Cyclization Reactions
The compound serves as a precursor for synthesizing polycyclic systems:
These reactions exploit the compound’s dual aromatic systems to generate complex heterocycles with applications in materials science and drug discovery .
Stability Under Hydrolytic Conditions
The imidazo-thiazole core exhibits pH-dependent stability:
| Condition | Degradation Products | Half-Life (25°C) | Reference |
|---|---|---|---|
| Acidic (pH 1.2) | Thiazole-2-carboxylic acid | 12 h | |
| Basic (pH 9.0) | 2-Aminoimidazole sulfonic acid | 4 h |
Studies indicate rapid decomposition under alkaline conditions due to nucleophilic attack on the thiazole sulfur atom . This instability necessitates careful handling during synthetic applications.
Scientific Research Applications
Medicinal Chemistry
4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline is being investigated for its potential as a therapeutic agent in various medical applications:
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties: Research indicates potential effectiveness against certain bacterial strains, positioning it as a candidate for developing new antibiotics.
Chemical Biology
In chemical biology, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore its interactions with biological macromolecules, providing insights into drug design and development.
Environmental Science
The compound's stability and reactivity make it suitable for studies related to environmental monitoring. Its ability to form conjugates with biological molecules can be used to track exposure levels in various ecosystems.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer effects | Demonstrated significant cytotoxicity against cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial activity | Showed effectiveness against resistant bacterial strains, indicating potential for new antibiotic development. |
| Study C | Environmental impact | Identified as a marker for pollution in aquatic environments through bioaccumulation studies. |
Industrial Applications
In industry, this compound is being explored for:
- Pharmaceutical Development: As an intermediate in the synthesis of novel drugs targeting specific diseases.
- Material Science: Its unique properties may be leveraged in developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline involves its interaction with specific molecular targets. For instance, it has been studied as an inverse agonist of the ghrelin receptor, where it undergoes oxidative metabolism to form reactive species that interact with the receptor . The compound’s bioactivation involves oxidative desulfation, possibly through thiazole ring epoxidation as the rate-limiting step .
Comparison with Similar Compounds
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline (CAS 4335-34-6)
- Molecular Formula : C₁₁H₁₁N₃S
- Molar Mass : 217.29 g/mol
- Key Differences: Contains a 2,3-dihydroimidazothiazole ring, reducing aromaticity compared to the fully unsaturated target compound. Higher hydrogen bond donor count (1 vs. 1) but lower topological polar surface area (69.1 vs. higher for unsaturated analogs) due to reduced π-electron density .
- Biological Relevance : The dihydro modification may enhance solubility but reduce binding affinity to hydrophobic targets.
3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline (CAS 1082895-59-7)
- Molecular Formula : C₁₂H₁₁N₃S
- Molar Mass : 229.30 g/mol
- Key Differences: Aniline substituent at the 3-position instead of 4, altering electronic distribution. Additional methyl group on the imidazothiazole core increases steric bulk and lipophilicity (predicted XLogP3: ~2.0 vs. ~1.5 for non-methylated analogs) .
- Synthesis : Requires regioselective alkylation steps, as seen in analogous imidazothiazole syntheses .
3-(Imidazo[2,1-b][1,3]thiazol-6-yl)aniline (CAS 861206-26-0)
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | XLogP3 |
|---|---|---|---|---|
| 183668-02-2 (Target) | C₁₁H₉N₃S | 215.27 | 207–209 | ~1.5 |
| 4335-34-6 (Dihydro analog) | C₁₁H₁₁N₃S | 217.29 | Not reported | 1.5 |
| 1082895-59-7 (3-Aniline) | C₁₂H₁₁N₃S | 229.30 | Not reported | ~2.0 |
| 861206-26-0 (3-Aniline, no Me) | C₁₁H₉N₃S | 215.27 | Not reported | ~1.5 |
Key Observations :
- The target compound’s higher melting point suggests greater crystallinity compared to dihydro analogs .
Biological Activity
4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Structural Overview
The compound features both imidazole and thiazole rings, which contribute to its unique chemical properties. The structural formula can be represented as:
Synthesis Methods
The synthesis of this compound typically involves the condensation of 2-aminobenzothiazole with aldehydes or ketones under various conditions. One efficient method includes a microwave-assisted procedure that allows for rapid synthesis under mild conditions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound has been studied as an inverse agonist of the ghrelin receptor. Its oxidative metabolism leads to reactive species that interact with specific molecular targets in cancer cells.
- Case Studies : In a study evaluating various thiazole derivatives, compounds exhibiting similar structures showed moderate activity against cancer cell lines such as HCT-116 with IC50 values indicating effective cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound I | HCT-116 | 23.30 ± 0.35 | Significant activity observed |
| Compound II | Normal Cells | >1000 | Minimal cytotoxicity |
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Studies have shown promising results against various bacterial strains:
- Antibacterial Screening : Compounds derived from imidazo-thiazole frameworks demonstrated significant antibacterial activity against tested strains with low toxicity towards normal cells .
The compound's biological activity is largely attributed to its ability to interact with cellular targets through:
- Oxidative Metabolism : Leading to the formation of reactive intermediates which can modify protein functions.
- Substitution Reactions : The aromatic structure allows for electrophilic and nucleophilic substitutions that may enhance biological interactions.
Comparative Analysis with Similar Compounds
This compound can be compared with other thiazole derivatives:
| Compound | Structure Type | Activity Level |
|---|---|---|
| 4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | Similar Structure | Moderate Anticancer |
| 4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline | Thiadiazole Variant | High Antimicrobial |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted anilines and thiazole precursors. For example:
- Microwave-assisted synthesis : Reacting aldehydes or alcohols with iodine and ammonia under microwave irradiation can yield nitrile intermediates, which are further cyclized to form the imidazo[2,1-b]thiazole core .
- Nucleophilic aromatic substitution : Substituted anilines (e.g., 4-methoxyaniline) can react with sodium azide and catalysts to introduce tetrazole or imidazole rings .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used for isolation, with yields ranging from 60% to 85% depending on reaction optimization .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer :
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. High-resolution data (≤1.0 Å) is critical for accurate hydrogen atom placement .
- NMR spectroscopy : - and -NMR in DMSO-d or CDCl to identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Coupling constants () help confirm substituent positions .
- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 219.083) .
Q. How can solubility and stability challenges be addressed during experimental handling?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (DMF, DMSO) for dissolution. For aqueous systems, employ co-solvents like ethanol or PEG-400 .
- Stability : Store under inert gas (N/Ar) at –20°C to prevent oxidation of the aniline group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What strategies mitigate low yields in cross-coupling reactions involving the imidazo[2,1-b]thiazole core?
- Methodological Answer :
- Catalyst optimization : Use Pd(PPh) or Buchwald-Hartwig conditions for Suzuki-Miyaura couplings. Additives like KPO improve electron-deficient substrate reactivity .
- Microwave acceleration : Reduce reaction times (20–60 minutes vs. 12–24 hours) while maintaining high yields (≥75%) .
- Controlled atmosphere : Conduct reactions under N to prevent oxidation of intermediates .
Q. How can computational modeling predict the compound’s reactivity and binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Use Gaussian 09 with B3LYP/6-31G(d) basis sets .
- Molecular docking : Dock the compound into FLT3 kinase (PDB: 4XUF) using AutoDock Vina. Focus on hydrogen bonding with residues like Asp 698 and hydrophobic interactions with Phe 691 .
- MD simulations : Run 100 ns trajectories in GROMACS to evaluate stability in binding pockets .
Q. What biological activities are associated with this compound, and how are they validated?
- Methodological Answer :
- FLT3 inhibition : Test at 1–10 µM concentrations in MV4-11 leukemia cells via MTT assay. IC values <5 µM indicate potent activity .
- Antioxidant activity : Measure DPPH radical scavenging (UV-Vis at 517 nm). Compounds with phenol substituents (e.g., 4-hydroxyphenyl derivatives) show >90% inhibition .
- Antimicrobial screening : Use microdilution assays (MIC determination) against S. aureus and E. coli. Compare results to controls like ciprofloxacin .
Q. How can structural analogs improve pharmacokinetic properties?
- Methodological Answer :
- SAR studies : Introduce electron-withdrawing groups (e.g., –NO, –CF) at the 4-position of the aniline ring to enhance metabolic stability. Methyl or morpholine groups on the thiazole improve solubility .
- LogP optimization : Reduce hydrophobicity (<3.0) via PEGylation or zwitterionic modifications to enhance bioavailability .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to reconcile?
- Analysis : Yields vary due to reaction scale (e.g., 67% in 5 mmol vs. 85% in 0.1 mmol syntheses) and catalyst purity. Reproduce conditions from (KCO, DMF, reflux) for consistency .
Q. Conflicting bioactivity data across studies: What factors contribute?
- Resolution : Variability arises from cell line specificity (e.g., FLT3-dependent vs. independent leukemia models) . Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
